Trimethylsulfoxonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

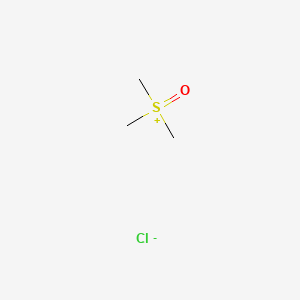

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYWHJICYXXDSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-06-0 | |

| Record name | Sulfoxonium, trimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5034-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, trimethyl-, chloride, S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5034-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyloxosulphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethyloxosulfonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV8UUA9PBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) chloride is a versatile and highly valuable reagent in modern organic synthesis. Primarily utilized as a precursor to dimethylsulfoxonium methylide, it is a cornerstone of the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This technical guide provides an in-depth overview of Trimethylsulfoxonium chloride, including its chemical and physical properties, synthesis, and detailed experimental protocols for its application in the Corey-Chaykovsky reaction. The document also includes a thorough examination of the reaction mechanism and a summary of its toxicological profile and safety precautions.

Introduction

This compound, with the chemical formula (CH₃)₃SOCl, is a white to off-white crystalline solid.[1] Its significance in synthetic organic chemistry stems from its role as a stable and easily handled precursor to the highly reactive dimethylsulfoxonium methylide, a sulfur ylide.[2] This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, which offers a robust alternative to traditional methods for the synthesis of three-membered rings.[3] The reaction is prized for its broad substrate scope, high diastereoselectivity, and mild reaction conditions, making it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉ClOS | [6] |

| Molecular Weight | 128.62 g/mol | [6] |

| CAS Number | 5034-06-0 | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 226-229 °C | [7] |

| Solubility | Sparingly soluble in DMSO, Methanol, and Water. | [2] |

| pKa (of the conjugate acid of the resulting ylide) | ~18 | [8] |

| Stability | Hygroscopic; stable under ambient conditions but may decompose at high temperatures or in the presence of strong acids. | [1] |

Synthesis of this compound

This compound can be synthesized via several routes. One common laboratory-scale preparation involves the methylation of dimethyl sulfoxide (B87167) (DMSO). Another established method is the oxidation of trimethylsulfonium (B1222738) chloride.

Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[9]

Materials:

-

Trimethylsulfonium chloride

-

Ruthenium dioxide hydrate (B1144303)

-

Sodium hypochlorite (B82951) solution (11.5% in water)

-

Water

Procedure:

-

In a reaction vessel, prepare a mixture of trimethylsulfonium chloride (e.g., 5 g) and water (e.g., 3 g).

-

Add a catalytic amount of ruthenium dioxide hydrate (e.g., 3 mg).

-

Stir the mixture under a chlorine atmosphere.

-

Slowly add a solution of sodium hypochlorite (11.5% in water) over a period of several hours (e.g., 5.5 hours), maintaining the pH of the mixture below 7.

-

After the addition is complete, continue to stir the reaction mixture.

-

Upon reaction completion, extract the aqueous product mixture with chloroform (3x) to remove ruthenium tetroxide.

-

The aqueous solution containing this compound can be used directly or further purified. A reported conversion for this method is 78%.[9]

The Corey-Chaykovsky Reaction

The premier application of this compound is in the Corey-Chaykovsky reaction. This reaction involves the in-situ generation of dimethylsulfoxonium methylide by deprotonation of the parent salt with a strong base. The resulting ylide then reacts with a variety of electrophiles to form three-membered rings.

Reaction Mechanism

The generally accepted mechanism for the Corey-Chaykovsky reaction proceeds through the following key steps:[4][10]

-

Ylide Formation: A strong base, such as sodium hydride, deprotonates the this compound at the methyl group to form the reactive dimethylsulfoxonium methylide.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This leads to the formation of a betaine (B1666868) intermediate.

-

Ring Closure: The negatively charged oxygen atom of the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the sulfoxonium group.

-

Product Formation: This intramolecular Sₙ2 reaction results in the formation of the epoxide ring and the displacement of dimethyl sulfoxide (DMSO) as a leaving group.

Experimental Protocol: Epoxidation of a Ketone

The following is a general procedure for the epoxidation of a ketone using this compound. This protocol is adapted from procedures using the analogous iodide salt and may require optimization for specific substrates.[11]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ketone (substrate)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.1 to 2.0 equivalents).

-

Add anhydrous DMSO to dissolve the salt.

-

Carefully add sodium hydride (1.1 to 2.0 equivalents) portion-wise at room temperature. Hydrogen gas will be evolved.

-

Stir the resulting mixture at room temperature for approximately 15-30 minutes, or until the evolution of hydrogen ceases, to form the dimethylsulfoxonium methylide solution.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of the ketone (1.0 equivalent) in DMSO dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Scope and Selectivity

The Corey-Chaykovsky reaction is applicable to a wide range of substrates.

-

Aldehydes and Ketones: Generally react to form epoxides in good to excellent yields.[6]

-

α,β-Unsaturated Carbonyl Compounds: The reactivity of the ylide is crucial. The more stable dimethylsulfoxonium methylide (derived from this compound) typically undergoes 1,4-conjugate addition to enones, leading to the formation of cyclopropanes. In contrast, the less stable dimethylsulfonium methylide tends to favor 1,2-addition, yielding epoxides.[4]

-

Imines: React to form aziridines.[4]

| Substrate Type | Product | Typical Yield Range | Reference(s) |

| Aromatic Aldehydes | Epoxides | 60-90% | [6] |

| Aliphatic Ketones | Epoxides | 70-95% | [11] |

| α,β-Unsaturated Ketones (Enones) | Cyclopropyl Ketones | 55-85% | [12] |

| Imines | Aziridines | 50-80% | [4] |

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[13][14]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7] It is harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. When handling the solid, a dust mask is recommended.[7][14]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[6][14]

-

Toxicology: The acute toxicity (LD50) for intravenous administration in mice is 180 mg/kg.[13][15] Comprehensive toxicological data is limited, and the material should be handled as potentially harmful.[1][13]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of three-membered rings via the Corey-Chaykovsky reaction. Its stability, ease of handling, and the high yields and stereoselectivity often achieved in its reactions make it an invaluable tool for synthetic chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this important compound.

References

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 5034-06-0 | FT10681 [biosynth.com]

- 7. 三甲基氯化亚砜 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]

- 9. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 12. Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant [organic-chemistry.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound | CAS#:5034-06-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Chemical Properties of Trimethylsulfoxonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trimethylsulfoxonium (B8643921) chloride, a versatile reagent in modern organic synthesis.

Core Chemical and Physical Properties

Trimethylsulfoxonium chloride, with the chemical formula C₃H₉ClOS, is a white crystalline solid.[1][2] It is a sulfoxonium salt that is highly soluble in polar solvents such as water and ethanol (B145695) due to its ionic nature.[3][4] A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 5034-06-0 | [5][6] |

| Molecular Formula | C₃H₉ClOS | [5][6] |

| Molecular Weight | 128.62 g/mol | [5][7] |

| Appearance | White powder/colorless crystals | [1][2] |

| Melting Point | 226-229 °C | |

| Solubility | Highly soluble in water and ethanol | [3][4] |

| Hygroscopicity | Pronounced hygroscopic properties | [3] |

| SMILES | C--INVALID-LINK--(C)C.[Cl-] | [5][8] |

| InChI Key | KQYWHJICYXXDSQ-UHFFFAOYSA-M | [6][8] |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The proton NMR spectrum is characterized by a singlet corresponding to the nine equivalent protons of the three methyl groups.[8] The infrared spectrum shows a strong absorption band for the sulfur-oxygen double bond.[8]

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | References |

| ¹H NMR | Singlet at ~3.5 ppm | [8] |

| ¹³C NMR | Data available | [7] |

| Infrared (IR) | Strong S=O stretch at 1210-1240 cm⁻¹ | [8] |

| Raman | Data available | [7] |

Reactivity and Applications

This compound is a key reagent in organic synthesis, primarily as a precursor to dimethyloxosulfonium methylide, a sulfur ylide. This ylide is extensively used in the Johnson-Corey-Chaykovsky reaction to synthesize epoxides, cyclopropanes, and aziridines.[9][10]

The Johnson-Corey-Chaykovsky Reaction

In the presence of a strong base, such as sodium hydride, this compound is deprotonated to form dimethyloxosulfonium methylide.[11][12] This ylide then acts as a nucleophile, attacking electrophilic centers like carbonyls and imines.[9][10] The reaction with a ketone or aldehyde proceeds via nucleophilic addition to the carbonyl group, followed by an intramolecular Sₙ2 reaction to form an epoxide and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[10] When reacted with α,β-unsaturated carbonyl compounds, the ylide undergoes a 1,4-conjugate addition to yield a cyclopropane.[9][13]

Caption: Mechanism of epoxide formation in the Corey-Chaykovsky reaction.

Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of trimethylsulfoxonium salts involves the reaction of dimethyl sulfoxide with an alkylating agent like methyl iodide.[12] Another approach involves the oxidation of trimethylsulfonium (B1222738) salts.[14] A direct synthesis from sodium sulfide (B99878) nonahydrate and methyl chloride has also been reported.[15]

Protocol for Synthesis from Sodium Sulfide Nonahydrate and Methyl Chloride [15]

-

Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol (B129727) to a 50 mL Teflon-lined autoclave.

-

Introduce 14.7 g of methyl chloride at low temperature.

-

Seal the autoclave and heat it in an external bath at 90 °C for 6 hours.

-

After cooling to room temperature, filter the reaction solution.

-

Remove the solvent by rotary evaporation to obtain the crude product as a white solid.

-

Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.

B. Epoxidation via the Corey-Chaykovsky Reaction

The following is a general procedure for the epoxidation of a ketone using a sulfur ylide generated from a trimethylsulfonium salt. This can be adapted for this compound.

General Protocol for Epoxidation [13]

-

Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.

-

Add the desired ketone (1.0 eq).

-

Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

-

Stir the resulting solution at room temperature for 2 hours.

-

Quench the reaction by adding water.

-

Extract the reaction mixture with ethyl ether.

-

Wash the organic phase with water and dry over anhydrous MgSO₄.

-

Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide.

Caption: General workflow for a Corey-Chaykovsky epoxidation reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause serious eye irritation and skin irritation.[16][17] It may also cause respiratory irritation.[6][16] Due to its hygroscopic nature, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]

Key Safety Precautions: [16][17][18]

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only in a well-ventilated area.

-

Wash hands and any exposed skin thoroughly after handling.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a precursor to dimethyloxosulfonium methylide for the Corey-Chaykovsky reaction enables the efficient synthesis of epoxides, cyclopropanes, and aziridines. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 5034-06-0 | FT10681 [biosynth.com]

- 6. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 5034-06-0 [smolecule.com]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 14. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 15. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trimethylsulfoxonium (B8643921) Chloride (CAS 5034-06-0)

Introduction

Trimethylsulfoxonium chloride (CAS 5034-06-0), a quaternary sulfoxonium salt, is a highly versatile and valuable reagent in modern organic synthesis.[1][2] It exists as a stable, white to off-white crystalline solid that is appreciated for its stability and ease of handling in laboratory settings.[1][2][3] Its primary significance lies in its role as a precursor to dimethyloxosulfonium methylide, the key reactive intermediate in the renowned Corey-Chaykovsky reaction.[3][4] This reaction is a cornerstone of synthetic chemistry, providing an efficient method for the formation of epoxides and cyclopropanes, which are crucial structural motifs in numerous pharmaceuticals and biologically active compounds.[2][5] This guide provides a comprehensive overview of its properties, synthesis, mechanisms, and applications.

Physicochemical and Structural Properties

This compound is a hygroscopic solid, soluble in water and sparingly soluble in solvents like DMSO and methanol.[1][6][7][8] Its structural and physical characteristics are well-defined, making it a reliable reagent for reproducible chemical transformations.

| Property | Value | Reference |

| CAS Number | 5034-06-0 | [1][9] |

| Molecular Formula | C₃H₉ClOS | [7][9][10] |

| Molecular Weight | 128.62 g/mol | [9][11][12] |

| Appearance | White to off-white crystalline solid/powder | [1][6][7] |

| Melting Point | 226-229 °C (lit.) | [6][11][13] |

| Solubility | Water (Soluble), DMSO (Sparingly), Methanol (Slightly) | [1][6][7] |

| S-O Bond Length | ~1.436 Å | [14][15] |

| S-C Bond Length | ~1.742 Å | [14][15] |

| OSC Bond Angle | ~112.6° | [14][15] |

| CSC Bond Angle | ~106.2° | [14][15] |

Synthesis and Manufacturing

Several synthetic routes are employed for the preparation of this compound, ensuring its availability for research and industrial applications. Common methods include the methylation of dimethyl sulfoxide (B87167) (DMSO) and the oxidation of trimethylsulfonium (B1222738) salts.[16][17][18]

One patented and efficient method involves the oxidation of trimethylsulfonium chloride using a catalytic amount of ruthenium tetroxide, which can be generated in situ.[18][19] Another convenient, one-step laboratory synthesis involves the reaction of dimethyl sulfide (B99878) with methyl chloroformate.[16][20]

Caption: Common synthetic pathways to this compound.

Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride

This protocol is adapted from a patented method demonstrating the oxidation approach.[19]

-

Preparation: Prepare an aqueous solution of trimethylsulfonium chloride (e.g., 5g in 10 mL of water).[19]

-

Catalyst Addition: To this solution, add a catalytic amount of ruthenium dioxide hydrate (B1144303) (e.g., 0.05 g).[19]

-

Co-oxidant Addition: Add a co-oxidant, such as sodium metaperiodate (NaIO₄), to the reaction mixture in portions over several hours while stirring.[19] The co-oxidant regenerates the active ruthenium tetroxide catalyst.

-

Reaction: The reaction proceeds at ambient temperature. A precipitate (e.g., sodium iodate) will form as the reaction progresses.[19]

-

Workup: Once the reaction is complete (monitored by NMR showing consumption of starting material), filter the mixture to remove the solid byproducts.[19]

-

Isolation: The aqueous filtrate contains the desired product, this compound. Further purification can be achieved by standard techniques if necessary.[19]

Mechanism of Action and Key Applications

The predominant application of this compound is as a stable precursor for the Corey-Chaykovsky reaction.[3][4]

The Corey-Chaykovsky Reaction

In the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), this compound is deprotonated to form the highly reactive sulfur ylide, dimethyloxosulfonium methylide.[3][4] This ylide is a potent nucleophile used for methylene (B1212753) transfer.

-

Epoxidation: The ylide reacts with aldehydes or ketones via nucleophilic attack on the carbonyl carbon. The resulting betaine (B1666868) intermediate undergoes a subsequent intramolecular ring-closure, displacing dimethyl sulfoxide (DMSO) as a leaving group to yield an epoxide.[3][4]

Caption: Mechanism of epoxide formation via the Corey-Chaykovsky reaction.

-

Cyclopropanation: When reacted with α,β-unsaturated carbonyl compounds (enones), the ylide undergoes a 1,4-conjugate addition (Michael addition). The resulting enolate intermediate then cyclizes to form a cyclopropane (B1198618) ring, again with the elimination of DMSO.[4][6]

Caption: Mechanism of cyclopropane formation from an enone.

Experimental Protocol: General Procedure for Epoxidation

This protocol outlines a typical laboratory-scale epoxidation using the in-situ generation of the Corey-Chaykovsky reagent.[5][21]

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents) to anhydrous Dimethyl Sulfoxide (DMSO). Stir until dissolved.

-

Ylide Generation: Cool the solution in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise. Allow the mixture to stir at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the ylide results in a clear or slightly colored solution.

-

Substrate Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure epoxide.[21]

Other Applications

Beyond its primary role in the Corey-Chaykovsky reaction, this compound also finds use as:

-

A Methylating Agent: It can transfer a methyl group to various nucleophiles.[2][16]

-

A Reagent in Material Science: It is used in the synthesis of specialty polymers and coatings to impart properties like thermal stability.[2][16]

Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. The data provides a distinct fingerprint for the compound's structure.

| Technique | Observed Values | Interpretation | Reference |

| ¹H NMR (D₂O) | δ 3.45-3.55 (s, 9H) | A single peak indicating nine equivalent protons from three methyl groups. | [14] |

| ¹³C NMR (D₂O) | δ 40-42 (3C) | A single peak for the three equivalent methyl carbons. | [14] |

| FT-IR (ATR) | 1210-1240 cm⁻¹ (strong) | Characteristic stretching vibration of the sulfur-oxygen (S=O) double bond. | [14] |

| Mass Spec. (MS) | m/z 128 | Corresponds to the molecular weight of the compound. | [14] |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[8][13] It is also hygroscopic and should be protected from moisture.[1][8]

| Hazard Class | GHS Statement | Reference |

| Skin Irritation | H315: Causes skin irritation | [12][13] |

| Eye Irritation | H319: Causes serious eye irritation | [12][13] |

| Respiratory Irritation | H335: May cause respiratory irritation | [12][13] |

-

Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[22]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[8][22]

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

-

Storage Conditions:

-

Hazardous Decomposition:

Conclusion

This compound is an indispensable reagent for synthetic chemists. Its stability, coupled with its ability to generate the potent dimethyloxosulfonium methylide ylide, makes it the reagent of choice for the Corey-Chaykovsky reaction. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is crucial for its safe and effective application in the synthesis of complex molecules relevant to the pharmaceutical and chemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 6. This compound | 5034-06-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 5034-06-0 | FT10681 [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. 5034-06-0 this compound AKSci J92006 [aksci.com]

- 12. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. トリメチルスルホキソニウムクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Buy this compound | 5034-06-0 [smolecule.com]

- 15. Trimethylsulfoxonium - Wikipedia [en.wikipedia.org]

- 16. nbinno.com [nbinno.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. This compound | 5034-06-0 | Benchchem [benchchem.com]

- 19. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 20. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 21. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Trimethylsulfoxonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the pharmaceutical and chemical industries.

Physicochemical Data

The core quantitative data for trimethylsulfoxonium chloride is summarized in the table below, providing a clear reference for experimental design and execution.

| Identifier | Value | Source |

| Molecular Formula | C3H9ClOS | [1][2] |

| Linear Formula | (CH3)3S(Cl)O | |

| Molecular Weight | 128.62 g/mol | [1][2][3] |

| CAS Number | 5034-06-0 | [1][3] |

| EC Number | 225-724-6 | |

| Melting Point | 226-229 °C | [1] |

| Appearance | White powder | [2] |

| SMILES | C--INVALID-LINK--(C)C.[Cl-] | [3] |

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and role in chemical transformations. The molecule consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to three methyl groups, with a chloride counter-ion.

Caption: Chemical structure of this compound.

Experimental Considerations

While detailed experimental protocols are application-specific, the following general considerations are pertinent when handling this compound:

-

Storage: The compound should be stored at room temperature under an inert atmosphere.[2] It is important to keep the container tightly closed and in a dry environment.[3]

-

Purity: Commercially available this compound typically has a purity of 98% or higher.[2]

-

Reactivity: It is primarily used as a reagent for C-C bond formation. It serves as a methylating agent and is utilized in the synthesis of sulfoxides and sulfones.[2]

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and established protocols is highly recommended.

References

An In-Depth Technical Guide to the Synthesis and Preparation of Trimethylsulfoxonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The document details the prevalent two-step synthesis proceeding through a trimethylsulfoxonium iodide intermediate, including various methodologies for the crucial anion exchange step. Alternative, more direct synthetic strategies are also explored. Each method is presented with detailed experimental protocols, and quantitative data is summarized in comparative tables. Logical workflows and reaction pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

Trimethylsulfoxonium chloride, with the chemical formula [(CH₃)₃SO]Cl, is a sulfoxonium salt of significant interest in organic chemistry. It serves as a key precursor to dimethyloxosulfonium methylide, a Corey-Chaykovsky reagent, which is instrumental in the formation of epoxides, cyclopropanes, and aziridines from carbonyl compounds.[1] The chloride salt is often favored over the iodide precursor due to its enhanced solubility in common organic solvents like tetrahydrofuran (B95107) (THF).[2] This guide offers an in-depth exploration of the primary synthetic methodologies for this valuable compound.

Two-Step Synthesis via Trimethylsulfoxonium Iodide

The most common and well-documented route to this compound involves a two-step process: first, the synthesis of trimethylsulfoxonium iodide, followed by an anion exchange to yield the desired chloride salt.

Step 1: Synthesis of Trimethylsulfoxonium Iodide

The synthesis of trimethylsulfoxonium iodide is typically achieved through the alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[3] The reaction proceeds via a nucleophilic attack of the sulfur atom in DMSO on the electrophilic methyl group of iodomethane.[4]

Several protocols exist for this reaction, with variations in reaction time, temperature, and stoichiometry.

Protocol A: A mixture of dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol) is stirred in a pressure vessel at 70 °C for 48 hours. The resulting precipitate is filtered, washed with chloroform, recrystallized from water, and dried under reduced pressure.[5]

Protocol B: To a 500 mL round-bottom flask, 156 g (2 mol) of DMSO and 142 g (1 mol) of methyl iodide are added. The mixture is refluxed for 3 days. After cooling, the product is filtered and recrystallized twice from water.[4]

Protocol C: Dimethyl sulfoxide is reacted with approximately 2.5 equivalents of iodomethane. The mixture is refluxed for 24 hours at 80 °C. The reaction mixture is then cooled, and the crude solid product is filtered and washed with acetone.[5][6]

| Protocol | Molar Ratio (DMSO:MeI) | Temperature (°C) | Time | Yield (%) | Melting Point (°C) |

| A | ~1:1 | 70 | 48 h | 65 | Not specified |

| B | 2:1 | Reflux | 3 days | ~60 | 203 (sublimation) |

| C | 1:2.5 | 80 | 24 h | Not specified | Not specified |

Step 2: Anion Exchange to this compound

Once trimethylsulfoxonium iodide is synthesized and purified, the next critical step is to replace the iodide anion with a chloride anion. Several methods have been developed for this conversion.

Protocol D (Ion Pair Extraction): A solution of 15.6 g (0.05 mol) of benzyltributylammonium chloride in 100 mL of water is shaken with 10.2 g (0.05 mol) of trimethylsulfoxonium iodide and 75 mL of dichloromethane (B109758). The aqueous phase is washed with 50 mL of dichloromethane and then evaporated to dryness to yield a quantitative amount of this compound.[2]

Protocol E (Reaction with Chlorine): Trimethylsulfoxonium iodide is reacted with elemental chlorine in an aqueous solution at 50 °C to produce this compound.[7]

Protocol F (Ion-Exchange Resin): A solution of the iodide salt is passed through a column packed with a strongly basic anion exchange resin that has been pre-loaded with chloride ions. The iodide ions are retained by the resin, and the eluate contains the desired chloride salt.[8]

| Protocol | Reagents | Solvent(s) | Yield (%) | Melting Point (°C) |

| D | Benzyltributylammonium chloride | Water, Dichloromethane | Quantitative | 222-223 |

| E | Chlorine | Water | Not specified | Not specified |

| F | Anion-exchange resin (Cl⁻ form) | Typically water or a polar organic solvent | High (typically) | Not specified |

Alternative Synthetic Routes

While the two-step method is prevalent, alternative, more direct routes to this compound have been developed.

Oxidation of Trimethylsulfonium (B1222738) Chloride

This method involves the oxidation of a trimethylsulfonium salt to the corresponding sulfoxonium salt.

Protocol G: A solution of 50% trimethylsulfonium chloride in water (5 g) is treated with ruthenium dioxide hydrate (B1144303) (0.05 g) and water (10 mL). Sodium metaperiodate (4.77 g) is added in portions over several hours. The resulting slurry is filtered to yield a solution of this compound with a conversion of over 98%.[9][10]

An alternative co-oxidant is sodium hypochlorite (B82951). A mixture of 5 g of trimethylsulfonium chloride, 3 g of water, and 3 mg of ruthenium dioxide hydrate is stirred under a chlorine atmosphere while a solution of sodium hypochlorite (11.5%) is added over 5.5 hours, maintaining a pH below 7. This results in a 78% conversion to the product.[9]

| Co-oxidant | Catalyst | Solvent | Conversion (%) |

| Sodium metaperiodate | RuO₂·H₂O | Water | >98 |

| Sodium hypochlorite | RuO₂·H₂O | Water | 78 |

Direct Synthesis from Dimethyl Sulfide (B99878)

A one-step synthesis from dimethyl sulfide and methyl chloroformate has also been reported.

Protocol H: Dimethyl sulfide is reacted with methyl chloroformate. The reaction is typically complete within 30 minutes to 2 hours at room temperature.[11]

| Reagents | Temperature | Time | Yield (%) |

| Dimethyl sulfide, Methyl chloroformate | Room Temperature | 0.5 - 2 h | 90-98 |

Safety and Handling

-

Methyl Iodide: This reagent is toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.[5]

-

Methyl Bromide: When used as an alternative to methyl iodide, it is important to note that reactions can be violently exothermic and may require the use of a scavenger and a pressure-rated vessel.[12]

-

Chlorine Gas: This is a highly toxic and corrosive gas and should only be handled by trained personnel in a suitable chemical fume hood.

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The two-step synthesis via the iodide intermediate is the most established method, with the ion pair extraction protocol offering a simple and high-yielding anion exchange. For a more direct approach, the oxidation of trimethylsulfonium chloride or the one-step reaction of dimethyl sulfide with methyl chloroformate present viable alternatives, with the latter offering high yields under mild conditions. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. This guide provides the necessary detailed information for researchers to make an informed decision and to safely and efficiently prepare this important synthetic reagent.

References

- 1. Trimethylsulfonium iodide synthesis - chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]

- 6. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US4625065A - Process for preparation of trimethylsulfoxonium salts - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 12. US4141920A - Process for the preparation of trimethylsulfoxonium bromide - Google Patents [patents.google.com]

Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide to its Role as a Sulfur Ylide Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) chloride is a versatile and powerful reagent in modern organic synthesis, primarily serving as a stable and readily available precursor to dimethylsulfoxonium methylide, a key sulfur ylide. This ylide is the cornerstone of the Corey-Chaykovsky reaction, a fundamental transformation for the synthesis of epoxides, cyclopropanes, and aziridines. These structural motifs are prevalent in a wide array of biologically active molecules and are crucial building blocks in the development of new pharmaceutical agents. This technical guide provides an in-depth overview of trimethylsulfoxonium chloride, including detailed experimental protocols for its synthesis, its conversion to the reactive sulfur ylide, and its application in the Corey-Chaykovsky reaction. Quantitative data is summarized for easy comparison, and key reaction pathways and workflows are visualized to facilitate a deeper understanding of the underlying chemistry.

Introduction

Sulfur ylides are highly valuable reagents in synthetic organic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Among the most widely utilized sulfur ylides is dimethylsulfoxonium methylide, prized for its stability and predictable reactivity. This compound serves as an excellent precursor to this ylide, offering advantages in handling and storage compared to the corresponding iodide salt.[1] Its application is central to the Corey-Chaykovsky reaction, which provides a reliable method for the methylenation of carbonyls to form epoxides, and the cyclopropanation of α,β-unsaturated carbonyl compounds.[2][3] This reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the S-methylation of dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878). While the reaction of DMSO with methyl iodide followed by anion exchange is a viable route, direct methods using more readily available reagents are often preferred for their efficiency.[1][5]

Experimental Protocol: Synthesis from Dimethyl Sulfide and Methyl Chloride

This protocol is adapted from patented industrial methods.[6][7]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Methyl chloride (CH₃Cl)

-

Anhydrous methanol (B129727) (CH₃OH)

-

Ethanol (B145695) (for recrystallization, optional)

Equipment:

-

Pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner

-

Low-temperature gas feeding system

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Charge the 50 mL tetrafluoroethylene-lined autoclave with 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol.[6]

-

Cool the autoclave and carefully feed 15.2 g of methyl chloride gas at low temperature.[6]

-

Seal the autoclave and heat the external bath to 65°C for 10 hours.[6]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent any excess pressure and open the autoclave in a well-ventilated fume hood.

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]

-

The resulting white solid is the crude trimethylsulfonium (B1222738) chloride. The crude product can be used directly in subsequent reactions or purified by recrystallization from ethanol to obtain colorless crystals.[6]

Generation of Dimethylsulfoxonium Methylide

The deprotonation of this compound with a strong base generates the highly nucleophilic dimethylsulfoxonium methylide. Sodium hydride in dimethyl sulfoxide is a commonly employed base-solvent system for this transformation.[8]

Experimental Protocol: Preparation of Dimethylsulfoxonium Methylide

This protocol is based on the established Corey-Chaykovsky procedure.[9]

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous tetrahydrofuran (B95107) (THF) (optional, for washing)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet and outlet

-

Syringe and needles

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, place a weighed amount of 60% sodium hydride dispersion.

-

Wash the sodium hydride with anhydrous tetrahydrofuran or hexane (B92381) to remove the mineral oil. Carefully decant the solvent under a stream of nitrogen.

-

Add anhydrous dimethyl sulfoxide to the washed sodium hydride.

-

Stir the suspension at room temperature under a nitrogen atmosphere.

-

Slowly add a molar equivalent of this compound to the stirred suspension.

-

The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The reaction mixture will turn into a milky white or grayish solution of dimethylsulfoxonium methylide.

-

The resulting ylide solution is typically used in situ for subsequent reactions.

The Corey-Chaykovsky Reaction

The in situ generated dimethylsulfoxonium methylide is a versatile reagent for the formation of three-membered rings. Its reaction with aldehydes and ketones yields epoxides, while its reaction with α,β-unsaturated carbonyl compounds results in cyclopropanes.[2][10]

Experimental Protocol: Epoxidation of a Ketone

This is a general procedure for the epoxidation of a ketone using dimethylsulfoxonium methylide generated from this compound.

Materials:

-

Solution of dimethylsulfoxonium methylide in DMSO (prepared as in section 3.1)

-

Ketone substrate

-

Deionized water

-

Diethyl ether or ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Standard laboratory glassware for reaction and workup

-

Separatory funnel

Procedure:

-

To the freshly prepared solution of dimethylsulfoxonium methylide in DMSO at room temperature, add a solution of the ketone in a minimal amount of anhydrous DMSO or THF dropwise with stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours, monitor by TLC).

-

Upon completion, pour the reaction mixture into a beaker containing cold water.

-

Extract the aqueous mixture with several portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and its application in the Corey-Chaykovsky reaction.

Table 1: Synthesis of Trimethylsulfonium Chloride [6]

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |

| Sodium sulfide nonahydrate (12.0 g) | Methyl chloride (15.2 g) | Methanol (30 mL) | 65 | 10 | 96.0 (crude) | >99% after recrystallization |

| Sodium sulfide nonahydrate (12.0 g) | Methyl chloride (14.7 g) | Methanol (30 mL) | 90 | 6 | ~Theoretical (crude) | >99% after recrystallization |

| Sodium sulfide nonahydrate (16.8 g) | Methyl chloride (17.7 g) | n-Propanol (50 mL) | 100 | 4 | 83.8 (crude) | Not specified |

Table 2: Corey-Chaykovsky Epoxidation Yields with Trimethylsulfonium/sulfoxonium Salts [11]

| Starting Aldehyde | Product | Reagent | Yield (%) |

| 2-Benzo[b]thiophene carbaldehyde | 2-Oxiranyl-benzo[b]thiophene | Trimethylsulfonium iodide | 88 |

| 4-Benzo[b]thiophene carbaldehyde | 4-Oxiranyl-benzo[b]thiophene | Trimethylsulfonium iodide | 77 |

| 7-Benzo[b]thiophene carbaldehyde | 7-Oxiranyl-benzo[b]thiophene | Trimethylsulfonium iodide | 60 |

| 5-Benzo[b]furan carbaldehyde | 5-Oxiranyl-benzo[b]furan | Trimethylsulfonium iodide | 67 |

| 6-Benzo[b]furan carbaldehyde | 6-Oxiranyl-benzo[b]furan | Trimethylsulfonium iodide | 61 |

| 7-Benzo[b]furan carbaldehyde | 7-Oxiranyl-benzo[b]furan | Trimethylsulfonium iodide | 88 |

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

Experimental Workflow

Caption: General experimental workflow for synthesis and application.

Conclusion

This compound is an indispensable reagent for the generation of dimethylsulfoxonium methylide, a key player in the widely applied Corey-Chaykovsky reaction. This guide has provided detailed experimental protocols for the synthesis of the precursor and its subsequent use in forming epoxides, supported by quantitative data and clear visualizations of the reaction mechanism and workflow. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding and proficient application of this chemistry are crucial for the efficient construction of complex molecular architectures and the discovery of novel therapeutic agents. The methodologies and data presented herein serve as a valuable resource for the practical implementation of these powerful synthetic transformations.

References

- 1. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method of trimethyl sulfonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. US5118842A - Method to prepare trimethylsulfonium halides - Google Patents [patents.google.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Corey-Chaykovsky Reaction: An In-depth Technical Guide to the Reaction Mechanism of Trimethylsulfoxonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of trimethylsulfoxonium (B8643921) chloride, via the in situ generation of dimethylsulfoxonium methylide, with carbonyls, imines, and α,β-unsaturated systems, commonly known as the Corey-Chaykovsky reaction, stands as a cornerstone of modern organic synthesis. This powerful transformation provides a reliable and often highly stereoselective route to fundamentally important three-membered rings: epoxides, aziridines, and cyclopropanes. These motifs are prevalent in a vast array of biologically active molecules and natural products, making the Corey-Chaykovsky reaction an indispensable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reaction mechanism, including the formation and reactivity of the sulfur ylide, the nature of the key intermediates and transition states, and the factors governing the reaction's regio- and diastereoselectivity. Detailed experimental protocols, quantitative data on substrate scope and yields, and practical considerations for laboratory and large-scale synthesis are also presented.

Introduction

The Corey-Chaykovsky reaction, first reported by E.J. Corey and Michael Chaykovsky in 1961, involves the reaction of a sulfur ylide with an electrophile, typically a carbonyl compound, to form a new carbon-carbon bond and a three-membered ring. Trimethylsulfoxonium chloride is a stable, crystalline solid that serves as a convenient precursor to the reactive intermediate, dimethylsulfoxonium methylide. This guide will focus on the reaction mechanism and applications of this compound in this context.

The significance of this reaction lies in its ability to construct strained ring systems with high efficiency and control. Epoxides, aziridines, and cyclopropanes are versatile synthetic intermediates that can be further elaborated into a wide range of complex molecular architectures. The reaction's operational simplicity, broad functional group tolerance, and often high yields have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The Core Reaction Mechanism

The overall transformation of the Corey-Chaykovsky reaction using this compound can be summarized in two main stages: the formation of the sulfur ylide and the subsequent reaction with the electrophilic substrate.

Generation of Dimethylsulfoxonium Methylide

The active nucleophile, dimethylsulfoxonium methylide, is generated in situ by the deprotonation of this compound with a strong base. Sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is commonly employed for this purpose. The acidic proton on one of the methyl groups of the sulfoxonium salt is abstracted by the base to form the ylide, a species with adjacent positive and negative charges.

Trimethylsulfoxonium Chloride: A Technical Guide to its Solubility, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a versatile and reactive organosulfur compound with significant applications in organic synthesis and pharmaceutical development.[1][2][3] As a stable, colorless crystalline solid, its utility as a reagent is profoundly influenced by its solubility characteristics in various solvents.[4][5] This technical guide provides a comprehensive overview of the solubility of trimethylsulfoxonium chloride, detailed experimental protocols for its solubility determination, and insights into its synthetic pathways and key applications, particularly the Corey-Chaykovsky reaction.

Solubility Profile

This compound is a salt, and as such, its solubility is largely dictated by the polarity of the solvent.[4] It exhibits high solubility in polar protic and aprotic solvents, while its solubility in non-polar solvents is limited.[5][6] This differential solubility is a critical consideration for its use in various reaction media.

Quantitative Solubility Data

Despite its widespread use, precise quantitative solubility data for this compound is not extensively documented in publicly available literature. The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate precise solubility measurements.[5][6] The following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent | Formula | Type | Solubility Description | Reference |

| Water | H₂O | Polar Protic | Very Soluble / Sparingly | [5][6][7] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | [5] |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble (with sonication) | [6][7] |

| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble | [6][7] |

| Non-polar Solvents (e.g., hydrocarbons) | - | Non-polar | Limited Solubility | [5] |

Note: The conflicting reports on water solubility ("Very Soluble" vs. "Sparingly") highlight the need for standardized experimental determination.

Experimental Protocol: Gravimetric Determination of Solubility

Given the hygroscopic nature of this compound and the lack of standardized quantitative data, a gravimetric method is recommended for the precise determination of its solubility in a given solvent. This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[1][8][9][10]

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance (±0.0001 g)

-

Thermostatic bath or incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Pre-weighed weighing dishes or vials

-

Drying oven

-

Desiccator

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a pre-heated or temperature-equilibrated volumetric pipette to avoid crystallization upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry weighing dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (decomposition occurs around 226-229 °C).[7] A temperature of 60-80 °C is generally suitable for most solvents.

-

Once the solvent is fully evaporated, transfer the weighing dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.[11][12][13]

-

Weigh the dish containing the dry this compound.

-

Repeat the drying and weighing process until a constant weight is achieved.[8]

-

-

Calculation of Solubility:

-

Mass of the solute (m_solute): Final weight of the dish with solute - Initial weight of the empty dish.

-

Mass of the solvent (m_solvent): (Initial weight of the dish with solution - Initial weight of the empty dish) - Mass of the solute.

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

-

Synthesis and Applications

This compound is a key reagent in organic synthesis, most notably as a precursor for the generation of dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent.[3]

Synthesis of this compound

One common synthetic route involves the reaction of dimethyl sulfoxide (DMSO) with an alkylating agent like methyl iodide, followed by an anion exchange.

Caption: Synthesis of this compound.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the formation of epoxides, aziridines, and cyclopropanes.[14] It involves the reaction of a sulfur ylide, generated from a sulfonium (B1226848) or sulfoxonium salt, with a carbonyl compound, imine, or enone.

Dimethyloxosulfonium methylide is typically generated in situ by treating this compound with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like DMSO.

Caption: Generation of the Corey-Chaykovsky Reagent.

The generated ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (DMSO) as a leaving group, forming the epoxide ring.

Caption: Epoxidation via the Corey-Chaykovsky Reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis, with its utility being closely tied to its solubility characteristics. While precise quantitative solubility data remains sparse, its high solubility in polar solvents is a key factor in its application, particularly in the widely used Corey-Chaykovsky reaction. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvent systems, enabling better reaction optimization and control. Further research to establish a comprehensive and standardized quantitative solubility profile across a range of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. scribd.com [scribd.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sulfonium - Wikipedia [en.wikipedia.org]

- 5. Buy Trimethylsulfonium chloride | 3086-29-1 [smolecule.com]

- 6. Buy this compound | 5034-06-0 [smolecule.com]

- 7. This compound | 5034-06-0 [chemicalbook.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 11. Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents [inis.iaea.org]

- 12. researchgate.net [researchgate.net]

- 13. omicsonline.org [omicsonline.org]

- 14. radtech.org [radtech.org]

Trimethylsulfoxonium Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a versatile reagent widely employed in organic synthesis, notably as a precursor for the generation of dimethyloxosulfonium methylide, a key component in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its utility in the pharmaceutical and agrochemical industries underscores the importance of understanding its stability profile to ensure safe handling, effective use, and optimal storage. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for trimethylsulfoxonium chloride, supported by available data and outlining key experimental methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is known to be highly soluble in polar solvents such as water and ethanol. A critical characteristic of this compound is its hygroscopic nature, readily absorbing moisture from the atmosphere.

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature, moisture, and compatibility with other chemical agents.

Thermal Stability

There is conflicting information in the available literature regarding the precise thermal decomposition temperature of this compound. Some sources indicate a decomposition temperature around 100°C, while others report a melting point, which is likely the decomposition point, in the range of 226-229°C or even 241°C. This significant discrepancy highlights the need for careful thermal analysis when using this reagent in reactions at elevated temperatures.

Upon heating, this compound decomposes to yield dimethyl sulfide (B99878) and methyl chloride.

Table 1: Reported Thermal Decomposition Data for this compound

| Parameter | Value | Source |

| Decomposition Temperature | ~100 °C | Benchchem |

| Melting/Decomposition Point | 226-229 °C (lit.) | Sigma-Aldrich[1] |

| Melting Point | 241 °C | Lab Pro Inc.[2] |

Decomposition Mechanism

The thermal decomposition of this compound is understood to proceed via an intramolecular SN2 reaction. In this mechanism, the chloride anion acts as a nucleophile, attacking one of the methyl groups of the trimethylsulfoxonium cation. This leads to the formation of dimethyl sulfoxide (B87167) and methyl chloride.

A computational study using Density Functional Theory (DFT) on the related compound, trimethylsulfonium (B1222738) chloride, which lacks the oxo group, provides insights into the energetics of this type of decomposition. The study calculated the energy barriers for the conversion to dimethyl sulfide and methyl chloride in the gas phase. While not directly measuring this compound, these theoretical calculations support the proposed SN2 mechanism.

Hygroscopicity

Incompatibilities

To ensure safety and maintain the integrity of the compound, it is crucial to avoid contact with strong oxidizing agents. Reactions with such agents can be vigorous and lead to decomposition.

Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.

Storage Conditions

The recommended storage conditions for this compound are summarized in the table below.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool place | To minimize thermal decomposition. |

| Atmosphere | Dry, under an inert gas (e.g., argon or nitrogen) | To prevent moisture absorption due to its hygroscopic nature and to protect from oxidation. |

| Container | Tightly sealed containers | To prevent exposure to air and moisture. |

| Location | Well-ventilated area | To ensure any potential vapors do not accumulate. |

| Incompatibilities | Store away from strong oxidizing agents | To prevent hazardous reactions. |

Handling Procedures

When handling this compound, it is advised to work in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Exposure to the compound should be minimized, and inhalation of dust or contact with skin and eyes should be avoided. In case of spills, the material should be carefully swept up to avoid generating dust and placed in a suitable container for disposal.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate their own stability data for this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature and profile of this compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined from the resulting weight loss curve. The temperature at which a significant weight loss begins is considered the decomposition temperature.

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: To quantify the hygroscopic nature of this compound by measuring its moisture sorption and desorption characteristics.

Methodology:

-

Calibrate the Dynamic Vapor Sorption (DVS) instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 10-20 mg) of this compound onto the DVS sample pan.

-

Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.

-

Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25 °C).

-

At each RH step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., <0.002% change in mass per minute).

-

After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

-

From this data, the extent of water uptake at different humidity levels can be determined and the material can be classified according to the European Pharmacopoeia (Ph. Eur.) or other relevant guidelines.

Table 3: European Pharmacopoeia Hygroscopicity Classification

| Classification | Increase in Mass (at 25°C and 80% RH for 24h) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Conclusion

This compound is a valuable synthetic reagent whose stability is critically dependent on temperature and moisture. The conflicting reports on its thermal decomposition temperature warrant caution and suggest the need for in-house verification for temperature-sensitive applications. Its pronounced hygroscopicity necessitates stringent control of atmospheric moisture during handling and storage to maintain its integrity. By adhering to the recommended storage conditions and handling procedures, and by employing appropriate analytical techniques to assess its stability, researchers and professionals in drug development can ensure the reliable and safe use of this important compound. Further studies to generate quantitative hygroscopicity data and to resolve the discrepancy in its thermal decomposition temperature would be of significant value to the scientific community.

References

Spectroscopic Characterization of Trimethylsulfoxonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for trimethylsulfoxonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Solvent |

| ~3.5 ppm | Singlet | Not specified |

| 3.904 ppm* | Singlet | DMSO-d6 |

Note: This value is for the analogous compound, trimethylsulfoxonium iodide. The chemical shift for this compound is expected to be in a similar range.

¹³C NMR Data

| Chemical Shift (δ) | Solvent |

| Data not available in the reviewed literature. | - |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1210 - 1240 | S=O stretch | Strong |

This strong absorption band is a characteristic feature of the sulfoxonium group.

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-